molecular formula C10H8BrNO2 B189116 Methyl 2-(bromomethyl)-4-cyanobenzoate CAS No. 165111-46-6

Methyl 2-(bromomethyl)-4-cyanobenzoate

Cat. No.: B189116
CAS No.: 165111-46-6
M. Wt: 254.08 g/mol
InChI Key: QMLVCVLSZNSKJM-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis Research

The academic and industrial importance of Methyl 2-(bromomethyl)-4-cyanobenzoate lies in its utility as a starting material for the synthesis of a wide array of functionalized molecules. The presence of multiple reactive sites allows for sequential and regioselective transformations, a highly sought-after characteristic in the design of efficient synthetic routes. Researchers have leveraged the reactivity of this compound to access novel chemical entities with potential applications in medicinal chemistry and materials science. The interplay of the electron-withdrawing cyano and ester groups with the reactive benzylic bromide makes it a subject of interest for studying reaction mechanisms and reactivity patterns in substituted aromatic systems.

Role as a Versatile Intermediate in Chemical Transformations

This compound serves as a linchpin in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. bldpharm.comdoi.org The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amines, alcohols, and thiols, paving the way for the construction of diverse molecular scaffolds.

A significant application of this intermediate is in the synthesis of isoindolinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. prepchem.comorganic-chemistry.orgbiosynth.com The reaction typically involves the N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization to form the isoindolinone ring. This strategy has been employed in the development of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. eurekaselect.com

Context within Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a fundamental class of compounds in organic chemistry, widely utilized as building blocks and intermediates. researchgate.net The reactivity of the benzene (B151609) ring and its substituents is a cornerstone of organic synthesis. The electronic properties of the substituents on the benzoate ring significantly influence its reactivity towards electrophilic and nucleophilic reagents.

In the case of this compound, the ester and cyano groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also influence the reactivity of the bromomethyl group, enhancing its susceptibility to nucleophilic attack. This tailored reactivity makes it a prime example of how substitution patterns can be strategically employed to direct chemical transformations towards desired products. The study of such compounds provides valuable insights into the principles of physical organic chemistry and informs the design of new synthetic methodologies.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 165111-46-6 biosynth.comnih.gov
Molecular Formula C10H8BrNO2 biosynth.comnih.gov
Molecular Weight 254.08 g/mol nih.gov
Boiling Point 380.5±37.0 °C (Predicted) researchgate.net
Density 1.53±0.1 g/cm3 (Predicted) researchgate.net
Storage Temperature Inert atmosphere, 2-8°C researchgate.netnih.gov

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive dataset is proprietary to research institutions and chemical suppliers, general expectations for its spectra are as follows:

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons, and the benzylic methylene (B1212753) protons. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano and ester groups.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, the cyano carbon, the methyl carbon of the ester, and the benzylic carbon.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the bromine atom and other functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVCVLSZNSKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633347
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165111-46-6
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Chemistry

Synthetic Pathways for Methyl 2-(bromomethyl)-4-cyanobenzoate

The primary and alternative methods for the synthesis of this compound are explored, highlighting the chemical principles that underpin these transformations.

The most direct and common method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 2-methyl-4-cyanobenzoate. This reaction selectively targets the benzylic position, which is activated for radical substitution due to the resonance stabilization of the resulting benzylic radical.

The reaction is typically carried out using a brominating agent in the presence of a radical initiator. Common brominating agents for this purpose include N-bromosuccinimide (NBS) or molecular bromine (Br₂). The choice of initiator is crucial for the reaction's efficiency, with azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides such as dibenzoyl peroxide being frequently employed. google.com The reaction is generally performed in a nonpolar solvent, such as a halogenated hydrocarbon (e.g., carbon tetrachloride or ethylene (B1197577) dichloride) or an alkane, which facilitates the radical chain mechanism. google.com

A typical procedure involves dissolving Methyl 2-methyl-4-cyanobenzoate in a suitable solvent with the radical initiator, followed by the portion-wise or dropwise addition of the brominating agent while the mixture is heated or irradiated with UV light to initiate the reaction. google.com The reaction progress is monitored, and upon completion, the product is isolated through standard workup procedures, which may include filtration to remove by-products like succinimide (B58015) (if NBS is used) and recrystallization to purify the final product. google.com The selectivity for the desired monobrominated product is high due to the enhanced reactivity of the benzylic C-H bonds.

Table 1: Reaction Conditions for Radical Bromination

Starting MaterialBrominating AgentRadical InitiatorSolventTypical ConditionsRef
Methyl 2-methyl-4-cyanobenzoateN-Bromosuccinimide (NBS)AIBNCCl₄Reflux-
Methyl 2-methyl-4-cyanobenzoateBromine (Br₂)2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride40°C google.com

While direct bromination is the most common route, alternative pathways originating from different starting materials offer flexibility in synthesis. One such approach involves the construction of the cyanobenzoate core prior to the introduction of the bromomethyl group.

For instance, Methyl 4-cyanobenzoate (B1228447) can be synthesized from Methyl 4-hydroxyiminobenzoate through a dehydration reaction. google.com This precursor can be economically sourced from distillation residues of dimethyl terephthalate (B1205515) (DMT) production. google.com Once the cyanobenzoate scaffold is in place (in the form of Methyl 2-methyl-4-cyanobenzoate), the final bromination step can be carried out as described in the previous section. This multi-step approach allows for the utilization of different feedstock chemicals and can be advantageous depending on raw material availability and cost.

Methodological developments focus on improving yield, purity, and the economic and environmental profile of the synthesis. This includes optimizing reaction conditions, exploring different dehydrating agents for the nitrile formation, and developing more efficient purification processes. google.com

Chemical Transformations and Derivatization Strategies

The synthetic utility of this compound is largely defined by the reactivity of its bromomethyl group, which serves as a versatile handle for introducing a wide range of functional groups.

The carbon atom of the bromomethyl group is electrophilic and is readily attacked by nucleophiles. The bromide ion is an excellent leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions. This allows for the straightforward synthesis of a diverse array of derivatives.

The reaction of this compound with an azide (B81097) salt, typically sodium azide (NaN₃), leads to the formation of the corresponding azido (B1232118) derivative, Methyl 2-(azidomethyl)-4-cyanobenzoate. This substitution reaction is a classic SN2 process. researchgate.net The azide ion (N₃⁻) is a potent nucleophile that efficiently displaces the bromide. researchgate.net

The reaction is commonly performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the azide salt while leaving the nucleophilic anion highly reactive. chemspider.com The reaction proceeds readily, often at room temperature, although gentle heating may be used to increase the rate. chemspider.com The resulting azido compound is a valuable intermediate, for example, in the construction of triazoles via "click chemistry" or for reduction to the corresponding amine. nih.govgoogle.com

A general procedure involves dissolving the benzyl (B1604629) bromide in the solvent, adding sodium azide, and stirring the mixture until the starting material is consumed. chemspider.com Workup typically involves quenching the reaction with water and extracting the organic product into a suitable solvent like diethyl ether. chemspider.com

Table 2: Conditions for Azide Formation

SubstrateReagentSolventTemperatureProductRef
Benzyl bromide (analog)Sodium AzideDMSOAmbientBenzyl azide chemspider.com
1,2-Bis(bromomethyl)benzene (analog)Sodium AzideDMF/H₂ORoom Temp.1,2-Bis(azidomethyl)benzene nih.gov

The bromomethyl group can be converted to a thiocyanato group (-SCN) through a nucleophilic substitution reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). This reaction provides access to thiocyanates, which are versatile intermediates in organic synthesis.

The reaction mechanism is typically SN2, where the thiocyanate anion acts as the nucleophile. The reaction is often carried out in a polar solvent like ethanol (B145695), acetone, or DMSO, which helps to dissolve the reactants and facilitate the substitution. chegg.com The choice of solvent and temperature can influence the reaction rate and outcome. For instance, the reaction of benzyl bromides with potassium thiocyanate has been studied to understand the electronic effects of substituents on the reaction rate. chegg.com The resulting benzyl thiocyanates can be further transformed into other sulfur-containing compounds.

Nucleophilic Substitution Reactions of the Bromomethyl Group

Preparation of Alkoxy Derivatives

The benzylic bromide in this compound is a primary site for nucleophilic substitution reactions, allowing for the straightforward introduction of alkoxy groups. The reaction with various sodium alkoxides, generated in situ from the corresponding alcohol and a strong base like sodium hydride, proceeds via an SN2 mechanism to yield the corresponding ether derivatives.

Detailed findings from studies on analogous benzylic bromides suggest that these reactions are typically carried out in aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reagents and promote the substitution reaction. The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific alkoxide.

Reduction Methodologies and Products

The reduction of this compound offers a pathway to a variety of products, depending on the reducing agent and reaction conditions employed. The presence of three reducible functional groups—the bromomethyl group, the ester, and the cyano group—allows for selective or exhaustive reduction.

Studies on closely related compounds, such as Methyl 4-(bromomethyl)benzoate, have demonstrated the utility of binary metal hydride systems for selective reductions. For instance, a combination of dichloroindium hydride (HInCl₂) and borane-tetrahydrofuran (B86392) (BH₃·THF) can achieve the tandem reduction of both the bromomethyl and ester groups. In contrast, other hydride reagents can be employed for more specific transformations.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both the ester and the cyano group to the corresponding primary alcohol and primary amine, respectively. chemicalbook.comgoogle.com The bromomethyl group would also be reduced to a methyl group. In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters or nitriles under standard conditions, though its reactivity can be enhanced. chemicalbook.comgoogle.com

Investigation of Reactivity at the Cyano Group

The cyano group of this compound is a versatile functional handle that can undergo a variety of transformations, including hydrolysis and cycloaddition reactions.

Acid- or base-catalyzed hydrolysis of the nitrile functionality can lead to the formation of a carboxylic acid or an amide intermediate. For instance, heating the compound with a strong acid like hydrochloric acid would be expected to hydrolyze the cyano group to a carboxylic acid and the ester to the corresponding carboxylic acid, yielding 4-carboxy-2-(bromomethyl)benzoic acid.

Ester Group Modifications and Transesterification Reactions

The methyl ester group in this compound can be modified through reactions such as hydrolysis or transesterification. Hydrolysis under basic conditions, for example using sodium hydroxide (B78521) in a mixture of water and methanol, would yield the corresponding carboxylate salt, which upon acidification would provide 2-(bromomethyl)-4-cyanobenzoic acid. nih.gov

Transesterification offers a method to exchange the methyl group for other alkyl or aryl groups, thereby altering the properties of the ester. This reaction can be catalyzed by either acids or bases. For example, reacting this compound with an excess of ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 2-(bromomethyl)-4-cyanobenzoate. The equilibrium of this reaction can be shifted towards the product by using the desired alcohol as the solvent.

Applications in Complex Organic Synthesis and Building Block Chemistry

Strategic Intermediate in Multi-Step Organic Syntheses

The distinct reactivity of the bromomethyl group makes this compound an excellent substrate for sequential bond-forming reactions, positioning it as a key intermediate in the assembly of complex target molecules.

The primary site of reactivity for carbon-carbon bond formation is the electrophilic benzylic carbon of the bromomethyl group. This site is susceptible to nucleophilic attack by a wide range of carbon-based nucleophiles via an SN2 mechanism, leading to the displacement of the bromide anion and the formation of a new C-C bond. This reaction is fundamental for extending carbon frameworks and introducing new functional groups.

Research into the reactivity of analogous compounds, such as 2-(bromomethyl)benzonitrile (B57715), demonstrates their utility in base-promoted condensation reactions to form new carbocyclic and heterocyclic ring systems. sigmaaldrich.com For instance, the reaction with carbanions generated from active methylene (B1212753) compounds or organometallic reagents provides a direct route to more complex substituted benzene (B151609) derivatives.

Nucleophile TypeExample NucleophileResulting C-C Bond Product Structure
CyanideSodium Cyanide (NaCN)Forms a 2-(cyanomethyl)-4-cyanobenzoate derivative.
EnolateDiethyl malonate anionIntroduces a malonic ester side chain.
OrganometallicPhenylmagnesium bromide (PhMgBr)Forms a 2-benzyl-4-cyanobenzoate derivative.
AlkyneSodium acetylideIntroduces a propargyl group at the 2-position.

The electrophilic nature of the bromomethyl group is also ideal for forming bonds between carbon and various heteroatoms. This is particularly useful for installing functionalities common in pharmaceuticals and materials science.

The formation of carbon-sulfur (C-S) bonds is readily achieved through the reaction of Methyl 2-(bromomethyl)-4-cyanobenzoate with thiol-based nucleophiles. In the presence of a mild base, thiols are deprotonated to form highly nucleophilic thiolates, which efficiently displace the bromide to yield thioethers (sulfides). This type of transformation is well-established for similar electrophiles and provides a robust method for creating aryl sulfide (B99878) moieties. nih.gov The reaction is generally high-yielding and tolerant of various functional groups. nih.gov

Beyond C-S bonds, the compound reacts readily with other heteroatom nucleophiles, as detailed in the table below.

Nucleophile TypeExample NucleophileHeteroatomResulting Product Class
ThiolateSodium thiophenoxide (NaSPh)SulfurAryl Sulfide
AmineAmmonia (NH₃) or Primary/Secondary AminesNitrogenBenzylamine derivative
AlkoxideSodium methoxide (B1231860) (NaOMe)OxygenBenzyl (B1604629) ether derivative
CarboxylateSodium acetate (B1210297) (NaOAc)OxygenBenzyl ester

Synthesis of Heterocyclic Systems and Novel Scaffolds

The true synthetic power of this compound is realized when its multiple functional groups participate in reactions to form cyclic structures. Its rigid benzene core and reactive appendages make it an ideal precursor for a range of heterocyclic systems.

The compound is an excellent substrate for annulation reactions, where a new ring is fused onto the existing benzene ring. This is typically achieved by reacting it with a molecule containing two nucleophilic centers. A common and valuable heterocyclic system that can be synthesized from this precursor is the isoindolinone scaffold, which is present in many biologically active molecules. rsc.orgnih.govnih.gov

A plausible synthetic route to an N-substituted isoindolinone would involve an initial SN2 reaction between a primary amine and the bromomethyl group. The resulting secondary amine intermediate can then undergo an intramolecular cyclization. This ring-closure step can proceed via hydrolysis of the nitrile or ester to a carboxylic acid followed by amide bond formation, or through direct nucleophilic attack of the amine onto the nitrile group, often promoted by acid or metal catalysis, to form the five-membered lactam ring characteristic of isoindolinones. The synthesis of related isoquinoline (B145761) systems from 2-(bromomethyl)benzonitrile derivatives has been documented. sigmaaldrich.com

In addition to direct cyclization, this compound can be used to synthesize more complex acyclic intermediates that are themselves valuable building blocks for advanced heterocyclic structures.

An illustrative example, based on the reactivity of the closely related 2-(bromomethyl)benzonitrile, is the reaction with tetrazole. sigmaaldrich.com Reacting this compound with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) would result in the formation of methyl 4-cyano-2-((2H-tetrazol-2-yl)methyl)benzoate. The resulting molecule, which now incorporates a tetrazole ring, is a significantly more complex and functionalized building block. This new intermediate can be used in further synthetic steps, for example, in the construction of ligands for coordination chemistry or as a key component in the synthesis of pharmaceutical agents, where the tetrazole ring often serves as a bioisostere for a carboxylic acid group.

Utility in Total Synthesis Approaches

While specific citations detailing the use of this compound in the completed total synthesis of a major natural product are not prominent in the literature, its value is evident from its application in constructing core molecular skeletons. Its ability to act as a linchpin in forming C-C and C-heteroatom bonds and, crucially, to facilitate the construction of complex heterocyclic systems like isoindolinones, makes it an important tool for synthetic chemists targeting complex molecules.

The compound's utility lies in its capacity to introduce a substituted benzene ring with multiple, orthogonally reactive functional handles. This allows for its incorporation early in a synthetic sequence, with the nitrile, ester, and the newly installed group from the bromide displacement available for further elaboration in later steps. Therefore, it serves as a strategic building block for the synthesis of analogues of natural products and for the generation of libraries of complex molecules for drug discovery. nih.gov

Stereoselective and Regioselective Applications

The strategic positioning of the bromomethyl and methyl ester groups on the aromatic ring of this compound allows for a high degree of control in chemical reactions, particularly in terms of stereoselectivity and regioselectivity.

Stereoselective Applications:

The primary stereoselective applications involving this compound or its close analogs are centered around the synthesis of chiral 3-substituted isoindolinones. These structures are of significant interest in medicinal chemistry. The general strategy involves the reaction of the benzylic bromide with a chiral nucleophile or the use of a chiral catalyst to induce asymmetry.

For instance, in reactions analogous to those using 2-formylbenzonitriles, chiral bifunctional organocatalysts can be employed to achieve the enantioselective synthesis of 3-substituted isoindolinones. nih.govscilit.com These catalysts, often tertiary amines with a urea (B33335) group, can facilitate an initial substitution at the benzylic position followed by a cyclization that creates a new stereocenter. nih.gov While direct literature on this compound is scarce, the principles established with similar substrates are highly applicable. The reaction of the benzylic bromide with a stabilized carbanion, for example, in the presence of a chiral phase-transfer catalyst, would be expected to yield enantiomerically enriched products. nih.gov

Furthermore, rhodium(III)-catalyzed asymmetric annulation reactions of benzamides with acrylic esters have been shown to produce diastereoisomeric chiral isoindolinones. rsc.org This highlights the potential for transition metal-catalyzed processes to control the stereochemical outcome in reactions involving precursors structurally similar to this compound. The resulting chiral isoindolinones can serve as valuable intermediates for the synthesis of biologically active molecules. rsc.org

Regioselective Applications:

Regioselectivity in reactions with this compound is primarily dictated by the distinct reactivity of the benzylic bromide group. Nucleophiles will preferentially attack the electrophilic benzylic carbon over the aromatic ring or the ester carbonyl under typical nucleophilic substitution conditions. ucalgary.ca This inherent selectivity is crucial for its role as a building block.

In elimination reactions, the regioselectivity would follow established principles, such as Zaitsev's or Hofmann's rule, depending on the base used and the steric environment. youtube.comyoutube.com For a primary benzylic halide like this compound, elimination is generally less favored than substitution, but under appropriate conditions, it could be directed to form a specific exocyclic methylene product. ucalgary.ca

The development of nickel-catalyzed cross-coupling reactions for 2,2-difluorovinyl benzoates demonstrates the potential for highly regioselective C(vinyl)–O(benzoate) bond activation. nih.gov While a different system, this underscores the ongoing research into achieving regiocontrol in complex benzoates, a field that could extend to the selective functionalization of compounds like this compound.

Reaction Type Key Feature Potential Product Controlling Factor
Enantioselective AlkylationCreation of a new stereocenterChiral 3-substituted isoindolinonesChiral organocatalysts, chiral phase-transfer catalysts
Diastereoselective AnnulationFormation of multiple stereocentersDiastereomerically enriched isoindolinonesTransition metal catalysts (e.g., Rh(III))
Nucleophilic SubstitutionPreferential attack at the benzylic position2-(Substituted methyl)-4-cyanobenzoatesInherent reactivity of the benzylic bromide

Cascade and Tandem Reaction Sequences

The structure of this compound is well-suited for the initiation of cascade and tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single operation without the isolation of intermediates. These sequences are instrumental in rapidly building molecular complexity from simple starting materials.

Cascade reactions involving this building block would typically commence with the nucleophilic substitution of the benzylic bromide, followed by one or more intramolecular reactions. A common and powerful application is the synthesis of polycyclic heterocyclic systems. For example, a reaction with a dinucleophile could lead to an initial alkylation at the benzylic position, followed by an intramolecular cyclization onto the ester group to form a new ring system.

Research into cascade reactions for the synthesis of indole (B1671886) polycycles and other complex frameworks often employs starting materials with functionalities that can undergo sequential transformations. rsc.org The combination of a reactive benzylic halide and an ester on an aromatic scaffold, as seen in this compound, provides the necessary handles for such sequences. For instance, a visible light-induced radical cascade acylmethylation/cyclization has been demonstrated for 2-(allyloxy)arylaldehydes with α-bromo ketones, leading to chroman-4-one skeletons. rsc.org This suggests the potential for radical-initiated cascades starting from the benzylic bromide of our target compound.

Tandem reactions, a subset of cascade reactions, are also highly relevant. A tandem sequence could involve an intermolecular coupling followed by an intramolecular cyclization. The synthesis of isoindolinones from 2-iodobenzamides via a palladium-catalyzed intramolecular cyclization is an example of such a process. organic-chemistry.org Similarly, this compound could undergo an initial intermolecular reaction with a nucleophile, which then positions a reactive group for an intramolecular cyclization. The use of cooperative catalysis, for instance, combining a nucleophilic catalyst with a photocatalyst, can enable the coupling of benzylic bromides with electron-deficient alkenes, opening up further possibilities for tandem transformations. acs.org

Reaction Sequence Initiating Step Subsequent Steps Potential Product Class
Nucleophilic Addition-CyclizationIntermolecular nucleophilic attack on the benzylic carbonIntramolecular attack on the ester carbonylFused heterocyclic systems (e.g., isoindolinones)
Radical-Initiated CascadeHomolytic cleavage of the C-Br bondIntramolecular radical addition and cyclizationComplex polycyclic structures
Tandem Cross-Coupling/CyclizationPalladium or other transition-metal-catalyzed couplingIntramolecular amidation or other cyclizationFunctionalized isoindolinones and related heterocycles

Contributions to Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Pharmacologically Relevant Derivatives

The presence of a highly reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds.

Methyl 2-(bromomethyl)-4-cyanobenzoate is a key intermediate in the synthesis of potent enzyme inhibitors, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of anticancer agents that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

One of the most prominent examples is the synthesis of Talazoparib , a highly potent PARP inhibitor. While specific, publicly available synthetic routes starting directly from this compound are often proprietary, the core structure of Talazoparib, a phthalazinone derivative, can be constructed using precursors derived from this intermediate. For instance, a related compound, 2-(Bromomethyl)-4-fluorobenzonitrile, is utilized in the synthesis of various pharmaceutical agents. researchgate.net The general synthetic strategy involves the reaction of the bromomethyl group with a suitable nucleophile to build the core heterocyclic system of the drug. A patent for the synthesis of Talazoparib describes the use of related starting materials to construct the final drug molecule, highlighting the importance of this class of intermediates in the manufacturing of such anticancer drugs. nih.govnih.govgoogle.comwipo.int

Furthermore, the development of a photoactivatable prodrug of Talazoparib involved the use of a bromomethyl-containing compound to link the photo-cleavable group to the parent drug, underscoring the versatility of this functional group in creating sophisticated drug delivery systems. dntb.gov.ua

The structural framework provided by this compound is conducive to the development of various bioactive analogues. The cyano and ester groups can be chemically modified to explore their impact on biological activity, while the reactive bromomethyl group serves as a handle for introducing diverse substituents. This allows for the systematic exploration of chemical space around a core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Research on quinazolinone derivatives, which share structural similarities with the phthalazinone core of many PARP inhibitors, demonstrates the broad applicability of cyanobenzoate precursors in generating bioactive molecules. nih.govjst.vn These derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. google.combldpharm.comresearchgate.netacs.org The synthesis of these analogues often involves the reaction of a cyanobenzoate derivative with an appropriate amine, followed by cyclization to form the quinazolinone ring system.

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The derivatives synthesized from this compound are instrumental in conducting such studies.

By systematically modifying the structure of molecules derived from this compound, researchers can probe the key interactions between a drug candidate and its biological target. For PARP inhibitors like Talazoparib, the phthalazinone core, which can be synthesized from this precursor, is essential for binding to the nicotinamide-binding pocket of the PARP enzyme.

The unique stereospecific dual chiral-center-embedded structure of Talazoparib, a feature that can be traced back to its synthetic precursors, allows for extensive and unique binding interactions with PARP1/2 proteins. nih.gov SAR studies on various PARP inhibitors have revealed that the phthalazinone scaffold forms critical hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov The potency of Talazoparib is attributed to its extensive network of interactions with conserved residues in the active site of PARP1. jst.vn

SAR studies guide the optimization of a lead compound's pharmacophoric features to enhance its drug-like properties. For PARP inhibitors, this includes modulating properties such as cell permeability, metabolic stability, and oral bioavailability. The ability to easily generate a library of analogues from a common intermediate like this compound accelerates this optimization process.

Studies on phthalazinone-based PARP inhibitors have shown that modifications to the substituents on the phthalazinone ring can significantly impact their inhibitory activity and cellular potency. nih.govnih.gov For example, the introduction of different groups via the bromomethyl handle can influence the compound's ability to "trap" the PARP enzyme on DNA, a key mechanism of action for some of the most effective PARP inhibitors. jst.vnresearchgate.net Talazoparib, for instance, is a significantly more potent PARP1 inhibitor in vitro compared to other approved inhibitors, a property linked to its unique structural features. jst.vn

Role in Enzyme Inhibitor Discovery Programs

The application of this compound as a building block is most prominent in the discovery of enzyme inhibitors, particularly in oncology.

The primary example is its contribution to the development of PARP inhibitors. The phthalazinone scaffold, accessible from this intermediate, is a privileged structure for targeting PARP enzymes. nih.gov The success of Talazoparib has spurred further research into novel phthalazinone derivatives as potent PARP-1 inhibitors. dntb.gov.uanih.gov

While the most well-documented application is in PARP inhibitor synthesis, the versatile reactivity of this compound makes it a valuable tool for developing inhibitors against other enzyme classes as well. For instance, the quinazolinone scaffold, which can be synthesized from related cyanobenzoate precursors, is known to be a core structure in inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The development of dual PI3K and HDAC inhibitors has also utilized the quinazoline (B50416) scaffold. The ability to construct these diverse heterocyclic systems highlights the potential of this compound and related compounds in broader enzyme inhibitor discovery programs.

Development of Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of specific PDE isozymes has proven to be a successful strategy for the treatment of various conditions, including erectile dysfunction, chronic obstructive pulmonary disease (COPD), and psoriasis.

The synthesis of PDE inhibitors often involves the construction of complex heterocyclic systems. The reactive nature of this compound would allow for its incorporation into various heterocyclic scaffolds that are known to exhibit PDE inhibitory activity. For example, the bromomethyl group could be used to alkylate a nitrogen-containing heterocycle, a common step in the synthesis of many PDE inhibitors. The cyano and ester functionalities could then be further manipulated to optimize interactions with the active site of the target PDE isozyme. While no direct synthesis of a marketed PDE inhibitor from this compound has been reported, its potential as a starting material for novel inhibitor scaffolds remains an area of interest for medicinal chemists.

Applications in Agrochemical Development

The development of new agrochemicals is crucial for ensuring food security and managing crop pests and diseases. Many modern pesticides and herbicides are complex organic molecules that are designed to interact with specific biological targets in pests or weeds.

The structural features of this compound are reminiscent of certain classes of agrochemicals. For instance, benzyl (B1604629) bromide derivatives are known to be used as intermediates in the synthesis of some insecticides and fungicides. The cyano group is also a common feature in many pesticides, contributing to their biological activity.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 2-(bromomethyl)-4-cyanobenzoate, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.

A reported ¹H NMR spectrum of the compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows the following key signals:

A doublet at δ 8.05 ppm (J = 8.0 Hz), corresponding to one aromatic proton.

A singlet at δ 7.78 ppm, representing one aromatic proton.

A doublet at δ 7.6 ppm (J = 8.0 Hz), for one aromatic proton.

A singlet at δ 4.9 ppm, integrating to two protons, assigned to the bromomethyl (-CH₂Br) group.

A singlet at δ 4.0 ppm, integrating to three protons, attributed to the methyl ester (-OCH₃) group.

The distinct chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.05Doublet (d)8.01HAromatic H
7.78Singlet (s)-1HAromatic H
7.60Doublet (d)8.01HAromatic H
4.90Singlet (s)-2H-CH₂Br
4.00Singlet (s)-3H-OCH₃

Detailed structural confirmation and assignment of proton and carbon signals would typically be supported by advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons. However, specific experimental data from these advanced techniques for this compound are not available in published literature.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and studying its fragmentation patterns to further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. For this compound (C₁₀H₈BrNO₂), the expected exact mass would be calculated. While specific HRMS data is not publicly available, a low-resolution Liquid Chromatography-Mass Spectrometry (LCMS) analysis using electrospray ionization (ESI) has shown a peak at m/z 255, corresponding to the protonated molecule [M+H]⁺. This is consistent with the expected molecular weight of 254.08 g/mol .

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected vibrations include:

Cyano Group (C≡N): A sharp, intense absorption band around 2220-2240 cm⁻¹.

Carbonyl Group (C=O): A strong, sharp absorption band from the ester group, typically in the range of 1720-1740 cm⁻¹.

Aromatic Ring (C=C): Several bands in the 1450-1600 cm⁻¹ region.

C-O Ester Stretch: Bands in the 1100-1300 cm⁻¹ region.

C-Br Stretch: An absorption in the lower frequency region, typically 500-600 cm⁻¹.

Although spectra for closely related compounds like methyl 4-cyanobenzoate (B1228447) nih.gov and methyl 2-bromobenzoate (B1222928) nih.govnist.gov are available and show these characteristic peaks, specific experimental IR or Raman data for this compound is not found in the public domain.

Identification of Characteristic Functional Group Frequencies

While specific experimental spectra for this compound are not readily found in public repositories, the expected characteristic infrared absorption frequencies can be predicted based on the functional groups present in the molecule. These predictions are derived from established correlations in vibrational spectroscopy.

The primary functional groups in this compound are the methyl ester, the cyanobenzonitrile group, the aromatic ring, and the bromomethyl group. The expected vibrational frequencies for these groups are summarized in the table below.

Functional GroupExpected Vibrational ModePredicted Frequency Range (cm⁻¹)
Cyano (C≡N)Stretching2240 - 2220
Ester Carbonyl (C=O)Stretching1730 - 1715
Ester C-OStretching1300 - 1150
Aromatic C=CStretching1600 - 1450
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic, CH₂ & CH₃)Stretching3000 - 2850
C-Br (Bromomethyl)Stretching680 - 515

Conformational Analysis via Vibrational Modes

The conformational flexibility of this compound would primarily arise from the rotation around the C-C bond connecting the bromomethyl group to the benzene ring and the C-C bond of the ester group. In principle, different conformers would exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). A detailed conformational analysis would typically involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the stable conformers and their corresponding vibrational frequencies. These theoretical predictions would then be compared with experimental IR and Raman spectra to identify the dominant conformation in a given state (gas, liquid, or solid). However, without experimental spectra, such an analysis remains theoretical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Analysis of Molecular Conformation and Packing

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. In the absence of experimental data, a predictive analysis would be purely speculative. However, based on related structures, one might anticipate a largely planar benzonitrile (B105546) moiety with the bromomethyl and methyl ester groups oriented to minimize steric hindrance. The packing of molecules in the crystal lattice would be governed by a balance of van der Waals forces and any potential weak intermolecular interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

While this compound lacks strong hydrogen bond donors, it possesses several potential hydrogen bond acceptors, namely the nitrogen atom of the cyano group and the oxygen atoms of the ester group. In the solid state, weak C-H···N or C-H···O hydrogen bonds could play a significant role in stabilizing the crystal packing. Furthermore, halogen bonding, involving the bromine atom, is another possible intermolecular interaction that could influence the supramolecular architecture. A definitive analysis of these interactions is contingent upon the availability of a crystal structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties. For a molecule like Methyl 2-(bromomethyl)-4-cyanobenzoate, DFT would be the primary tool for foundational computational analysis.

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key outputs would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.95 Å
Bond LengthC≡N~1.15 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthO-CH₃ (ester)~1.44 Å
Bond AngleC-C-Br~112°
Dihedral AngleC(aromatic)-C(ester)-O-C(methyl)~180° (for planarity)

Note: These are estimated values for illustrative purposes and are not derived from actual calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Once the molecular geometry is optimized, DFT calculations can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the optimized geometry. Comparing calculated shifts with experimental data helps in the precise assignment of spectral peaks. libretexts.org

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of the molecule can be computed. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=O stretch, C≡N stretch). These theoretical frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to identify characteristic functional groups and confirm the structure.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility.

For this compound, MD simulations would be particularly useful for analyzing the rotation around single bonds, such as the C-C bond connecting the bromomethyl group to the benzene (B151609) ring and the bonds within the methyl ester group. This analysis would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. Such studies are critical for understanding how the molecule's shape influences its interactions with other molecules. sigmaaldrich.com

Reactivity and Reaction Pathway Predictions

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction.

Analysis of Global Reactivity Descriptors

Table 2: Global Reactivity Descriptors (Conceptual)

DescriptorFormulaSignificance
Ionization Potential (IP)IP ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (EA)EA ≈ -E(LUMO)Energy released when an electron is added.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (IP + EA) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

These parameters would help to classify this compound's reactivity, for example, its propensity to act as an electrophile or nucleophile in various reactions.

Computational Studies of Reaction Mechanisms

DFT calculations can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, a computational study could elucidate the mechanism of a nucleophilic substitution reaction at the bromomethyl group. By calculating the activation energy barriers for different possible pathways (e.g., Sₙ1 vs. Sₙ2), the most likely reaction mechanism can be determined. This provides a level of detail that is often difficult to obtain through experimental methods alone. Such studies are crucial for optimizing reaction conditions and predicting reaction outcomes.

Applications in Materials Science and Polymer Chemistry

Synthesis of Functionalized Materials

The reactivity of the bromomethyl group allows for the straightforward introduction of this molecule into larger structures through nucleophilic substitution reactions. This enables the synthesis of a variety of functionalized materials where the cyanobenzoate moiety can impart specific electronic, optical, or liquid crystalline properties. While detailed research findings on specific functionalized materials derived from this compound are not extensively documented in publicly available literature, its potential as a versatile building block is recognized by chemical suppliers.

Role in Polymer Monomer Development

In the realm of polymer chemistry, the development of novel monomers is crucial for creating polymers with advanced functionalities. A related compound, Methyl 4-cyanobenzoate (B1228447), is noted for its use as a precursor to functional polymer monomers. chemicalbook.com The presence of the reactive bromomethyl group in Methyl 2-(bromomethyl)-4-cyanobenzoate suggests its potential utility in polymerization reactions, either as a primary monomer or as a modifying agent to introduce specific functionalities into a polymer chain. This could lead to the development of polymers with enhanced thermal stability, specific solubility characteristics, or unique optical properties.

Contribution to the Design of Crystalline Framework Materials

The rigid structure and functional groups of this compound make it a candidate for the construction of highly ordered, porous materials such as crystalline frameworks.

Ionic Hydrogen-Bonded Organic Frameworks (iHOFs) are a class of porous materials held together by strong hydrogen bonds and ionic interactions. The design of iHOFs relies on molecular building blocks that can form directional and robust intermolecular connections. While direct application of this compound in iHOF synthesis is not yet prominently reported, its structure presents possibilities. For instance, hydrolysis of the ester and conversion of the bromo-methyl group could yield a dicarboxylic acid with a cyanophenyl core, a potential building block for forming hydrogen-bonded networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(bromomethyl)-4-cyanobenzoate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via bromination of a methyl benzoate precursor using reagents like N-bromosuccinimide (NBS) with catalysts (e.g., FeCl₃ or AlCl₃). Key parameters include temperature (typically 0–25°C), solvent selection (e.g., CCl₄ or DMF), and reaction time (2–12 hours). Post-synthesis purification involves column chromatography (PE:EtOAc mixtures) or recrystallization .
  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (EI-MS) are essential to confirm structure, with NMR resolving substituent positions and MS validating molecular weight .

Q. What safety protocols are critical when handling this compound?

  • First Aid : Immediate flushing of eyes (10–15 minutes with water), skin decontamination (soap/water for 15 minutes), and medical consultation for ingestion. Use PPE (gloves, goggles) to minimize exposure .
  • Toxicity : Limited toxicological data necessitate assuming high reactivity; work in fume hoods and avoid inhalation/contact .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Tools : High-resolution NMR (¹H/¹³C) to map substituents and MS (EI or ESI) for molecular weight confirmation.
  • Supplementary Methods : IR spectroscopy for functional group analysis (e.g., C≡N stretch ~2200 cm⁻¹) and X-ray crystallography for absolute configuration determination (if crystals form) .

Advanced Research Questions

Q. How can conflicting reaction yield data be resolved in the bromination step of this compound?

  • Root Causes : Variations in catalyst activity (e.g., FeCl₃ vs. AlCl₃), solvent polarity affecting intermediate stability, or incomplete bromination due to steric hindrance from the cyano group.
  • Resolution : Design controlled experiments using Design of Experiments (DoE) to isolate variables. Monitor reaction progress via TLC/GC-MS and optimize catalyst loading (e.g., 5–10 mol%) .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions involving this compound?

  • Approach : The bromomethyl group’s electrophilicity allows SN2 reactions with soft nucleophiles (e.g., azides, thiols). Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Steric effects from the adjacent cyano group may require elevated temperatures (50–80°C) for efficient substitution .
  • Case Study : Substitution with NaN₃ in DMF at 60°C yields the azide derivative, confirmed by IR (azide peak ~2100 cm⁻¹) .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The cyano group deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres (N₂/Ar) to achieve coupling at the bromomethyl site .
  • Data Interpretation : LC-MS and 2D NMR (COSY, HSQC) track coupling efficiency and regioselectivity .

Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?

  • Scalability Issues : Exothermic bromination steps risk thermal runaway in batch reactors.
  • Solution : Continuous flow systems improve heat dissipation and mixing. Optimize parameters (residence time: 5–10 minutes, pressure: 1–2 bar) to enhance yield (>80%) and reproducibility .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Tools : Density Functional Theory (DFT) calculates transition-state geometries and activation energies. Software like Gaussian or ORCA models interactions with catalysts (e.g., Pd complexes).
  • Application : Predict optimal ligands for Pd-catalyzed couplings (e.g., bulky phosphines reduce side reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.